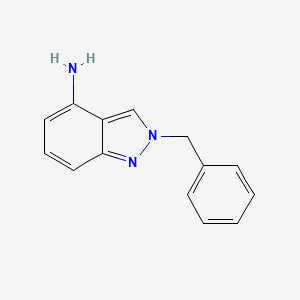![molecular formula C15H13NO B11881791 1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
1,4-Dimethylbenzo[g]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylbenzo[g]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a fused ring structure that includes a quinoline moiety with two methyl groups at the 1 and 4 positions and a ketone group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 1,4-Dimethylbenzo[g]quinolin-2(1H)-one involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction typically proceeds under reflux conditions, where the penta-2,4-dienamides are heated in the presence of H₂SO₄, leading to the formation of the quinolinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylbenzo[g]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other quinoline derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dimethylbenzo[g]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity and is studied for its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It can be used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethylbenzo[g]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2(1H)-one: Lacks the methyl groups at the 1 and 4 positions.
1-Methylquinolin-2(1H)-one: Has a single methyl group at the 1 position.
4-Methylquinolin-2(1H)-one: Has a single methyl group at the 4 position.
Uniqueness
1,4-Dimethylbenzo[g]quinolin-2(1H)-one is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1,4-dimethylbenzo[g]quinolin-2-one |
InChI |
InChI=1S/C15H13NO/c1-10-7-15(17)16(2)14-9-12-6-4-3-5-11(12)8-13(10)14/h3-9H,1-2H3 |
Clé InChI |
WISLCOBDZBPRSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=CC3=CC=CC=C3C=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)





![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)





